molecular formula C43H67N7O9SSi B2577659 Biotin-PEG4-amino-t-Bu-DADPS-C6-azide CAS No. 1260247-50-4

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

Cat. No. B2577659
CAS RN: 1260247-50-4
M. Wt: 886.19
InChI Key: CSHHHVOFXKFHMG-PCXFPAGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular weight of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is 886.18 and its formula is C43H67N7O9SSi . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide appears as an off-white to light yellow solid . It is soluble in DMSO at a concentration of 100 mg/mL . The compound is unstable in solutions, so freshly prepared solutions are recommended .

Scientific Research Applications

PROTAC Linker

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target . This compound can be used in the synthesis of PROTACs .

Click Chemistry Reagent

This compound is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This makes it useful in a variety of biochemical research applications.

Biotinylation Reagent

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide can potentially be used as a biotinylation reagent . Biotinylation is a process where biotin is attached to proteins, lipids, and nucleic acids, which can then be detected and purified using its high affinity for streptavidin .

Bio-Interaction Studies

This compound can be used in bio-interaction studies . The presence of biotin allows for easy detection and quantification of the molecule in biological systems .

Drug Delivery

In the field of drug delivery, this compound can be used to attach drugs to specific targets in the body . The PEG linker increases solubility and reduces immunogenicity, improving the drug’s effectiveness .

Biosensor Preparation

Finally, Biotin-PEG4-amino-t-Bu-DADPS-C6-azide can be used in the preparation of biosensors . The biotin moiety can bind to a specific target, while the azide group can be used to attach a signal molecule .

Safety and Hazards

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is intended for research use only . It is not for human use and is not sold to patients .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)/t37-,38-,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHHHVOFXKFHMG-PCXFPAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N7O9SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

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